molecular formula C7H5BrClN3 B178490 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine CAS No. 18112-31-7

3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine

Cat. No. B178490
CAS RN: 18112-31-7
M. Wt: 246.49 g/mol
InChI Key: LHUSNTKCDGCCOB-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that is part of the pyridazine analogs, which are known for their significant pharmaceutical importance. These compounds are often explored for their potential in medicinal chemistry due to their diverse biological activities and structural uniqueness.

Synthesis Analysis

The synthesis of related pyridazine compounds involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, a compound similar to 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine, was achieved by treating 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by subsequent reactions with lutidine and TBTU in cold conditions, and finally heating with chloroamine T in the presence of ethanol .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) techniques. For example, the compound mentioned above crystallized in the monoclinic crystal system with the space group P21/c . Density functional theory (DFT) calculations are also performed to compare theoretical and experimental values, providing insights into the electronic properties of the molecule, such as the HOMO-LUMO energy gap and global reactivity descriptors .

Chemical Reactions Analysis

Chemical reactions involving 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine and its analogs can be quite diverse. For instance, the treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with alkylamines in the presence of CsF and BnNEt3Cl in DMSO at high temperatures leads to C-6 aminated products. This method is noted for its cost-effectiveness and high yields, and it tolerates a wide range of amine functionalities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. Intermolecular interactions, such as hydrogen bonds and halogen interactions, can influence the crystalline packing and stability of the compounds. Hirshfeld surface analysis and energy frameworks can be used to study these interactions and understand the molecular packing in the crystal lattice .

Scientific Research Applications

Antiviral Activities

3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine derivatives have been explored for their antiviral activities. For instance, some derivatives showed potent inhibitory effects against the replication of human cytomegalovirus and varicella-zoster virus in vitro, suggesting their potential as lead compounds in the development of antiviral agents (Galtier et al., 2003).

Synthesis and Chemical Properties

Research has focused on the synthesis and chemical properties of imidazo[1,2-b]pyridazine derivatives. Studies include the direct arylation of these compounds under various conditions, offering pathways to create a range of derivatives for further study (Akkaoui et al., 2010). Another study reported the preparation of various pyrazoles and pyridazines, confirming their structures through elemental analysis and spectral data (Abdelhamid et al., 2008).

Radiochemistry

Imidazo[1,2-b]pyridazine derivatives were investigated for their potential in radiochemistry, particularly as probes for studying peripheral benzodiazepine receptors using SPECT. Compounds like 3-acetamidomethyl-6-chloro-2-(4´-iodophenyl)imidazo[1,2-b]pyridazine demonstrated high affinity and selectivity for these receptors, suggesting their utility in in vivo studies (Katsifis et al., 2004).

Antimicrobial Activity

Some derivatives of imidazo[1,2-b]pyridazine have shown significant antimicrobial activity. For instance, research has revealed that certain sulfonamide and amide derivatives containing imidazo[1,2-b]pyridazine exhibited in vitro antimicrobial activity against various bacteria, including gram-positive and gram-negative strains, as well as antifungal and antimalarial activity (Bhatt et al., 2016).

Antibacterial Activity

The synthesis of 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating various ring systems, such as pyridine and thiazole, was conducted. These imidazopyridine hybrids demonstrated remarkable antibacterial activities against model bacteria, highlighting their potential as antibacterial agents (Althagafi & Abdel‐Latif, 2021).

Safety And Hazards

3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if inhaled, in contact with skin, or if swallowed .

properties

IUPAC Name

3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-4-7(8)12-6(10-4)3-2-5(9)11-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUSNTKCDGCCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547407
Record name 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine

CAS RN

18112-31-7
Record name 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-2-methylimidazo[1,2-b]pyridazine (2.00 g, 11.9 mmol, 1.0 equiv) in chloroform (50 mL) was added N-bromosuccinimide (2.55 g, 14.3 mmol, 1.2 equiv). The reaction was stirred at room temperature for 15 h. Purification by column chromatography using 50% ethyl acetate in hexanes elution gave 2.64 g of the yellow solid, 90%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Stanovnik, M Tišler, M Jurgec, R Ručman - 1981 - pascal-francis.inist.fr
Keyword (fr) BROMURATION REACTION CHIMIQUE ALCALOIDE HETEROCYCLE AZOTE COMPOSE TETRACYCLIQUE CARBOXAMIDE COMPOSE ADDITION BROME! ENT …
Number of citations: 8 pascal-francis.inist.fr
I Saikia, AJ Borah, P Phukan - Chemical reviews, 2016 - ACS Publications
Bromination is one of the most important transformations in organic synthesis and can be carried out using bromine and many other bromo compounds. Use of molecular bromine in …
Number of citations: 408 pubs.acs.org
P Bulej, L Cvak - Ergot, the Genus Claviceps, 1999 - chemistry.mdma.ch
Ergot alkaloids (EA) are called “dirty drugs”, because they exhibit many different pharmacological activities (see Chapter 15). The objective of their chemical modifications is the …
Number of citations: 1 chemistry.mdma.ch
P BULEJ, L CVAK - Ergot: The Genus Claviceps, 1999 - books.google.com
Ergot alkaloids (EA) are called “dirty drugs”, because they exhibit many different pharmacological activities (see Chapter 15). The objective of their chemical modifications is the …
Number of citations: 0 books.google.com

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